5-chloroformycin A 5-chloroformycin A 2-Chloroadenosine. A metabolically stable analog of adenosine which acts as an adenosine receptor agonist. The compound has a potent effect on the peripheral and central nervous system.
(2R,3R,4S,5R)-2-(6-amino-2-chloro-9-purinyl)-5-(hydroxymethyl)oxolane-3,4-diol is a purine nucleoside.
Brand Name: Vulcanchem
CAS No.: 103090-47-7
VCID: VC0027285
InChI: InChI=1S/C10H12ClN5O4/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5-,6-,9-/m1/s1
SMILES: C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)Cl)N
Molecular Formula: C10H12ClN5O4
Molecular Weight: 301.69 g/mol

5-chloroformycin A

CAS No.: 103090-47-7

Main Products

VCID: VC0027285

Molecular Formula: C10H12ClN5O4

Molecular Weight: 301.69 g/mol

5-chloroformycin A - 103090-47-7

CAS No. 103090-47-7
Product Name 5-chloroformycin A
Molecular Formula C10H12ClN5O4
Molecular Weight 301.69 g/mol
IUPAC Name (2R,3R,4S,5R)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Standard InChI InChI=1S/C10H12ClN5O4/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5-,6-,9-/m1/s1
Standard InChIKey BIXYYZIIJIXVFW-UUOKFMHZSA-N
Isomeric SMILES C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)Cl)N
SMILES C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)Cl)N
Canonical SMILES C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)Cl)N
Description 2-Chloroadenosine. A metabolically stable analog of adenosine which acts as an adenosine receptor agonist. The compound has a potent effect on the peripheral and central nervous system.
(2R,3R,4S,5R)-2-(6-amino-2-chloro-9-purinyl)-5-(hydroxymethyl)oxolane-3,4-diol is a purine nucleoside.
Solubility 45.3 [ug/mL]
Synonyms 2 Chloroadenosine
2-Chloroadenosine
PubChem Compound 8974
Last Modified Nov 11 2021
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